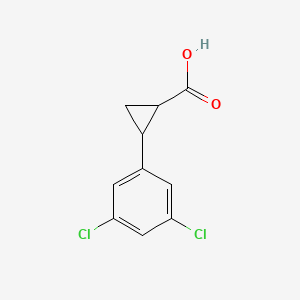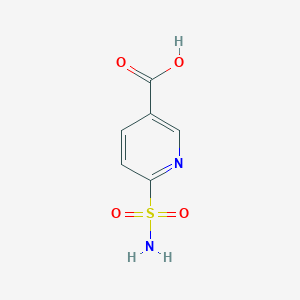
2-氨基-4-氯吡啶-3-醇
描述
2-Amino-4-chloropyridin-3-ol, also known as 2-Amino-3-chloropyridine or 3-Chloropyridin-2-amine, is an organic compound belonging to the class of pyridines. It is a colorless, odorless, and slightly acidic solid. It is soluble in water and ethanol and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a starting material in the production of other pyridine derivatives.
科学研究应用
抗炎药物开发
2-氨基-4-氯吡啶-3-醇: 是合成嘧啶衍生物的前体,这些衍生物已显示出显著的抗炎特性 。这些化合物抑制关键的炎症介质,如前列腺素E2和肿瘤坏死因子-α,表明它们有可能开发出毒性较小的新型抗炎药物。
生物医学研究
该化合物参与1H-吡唑并[3,4-b]吡啶的合成,这些化合物因其生物医学应用而受到研究 。吡唑并吡啶结构中不同位置的多种取代模式允许创建具有潜在生物活性的新型化合物。
有机合成和晶体生长
2-氨基-4-氯吡啶-3-醇: 用于有机合成,以生成加合物化合物,例如2-氨基-5-硝基吡啶4-氯苯甲酸。这些加合物可以生长为光学透明的单晶,这些单晶对各种光学应用很有价值 .
药理作用
嘧啶衍生物与天然核苷酸的结构相似性使其成为一系列药理作用的候选者。它们可以表现出抗氧化、抗菌、抗病毒、抗真菌和抗结核活性,这些活性在药物发现和开发过程中至关重要 .
构效关系 (SAR) 研究
研究人员利用2-氨基-4-氯吡啶-3-醇来探索嘧啶化合物的构效关系。详细的 SAR 分析提供了对合成具有增强活性并减少副作用的新型类似物的见解 .
药物化学
在药物化学中,该化合物的衍生物因其与腺嘌呤和鸟嘌呤等嘌呤碱基的密切相似性而被探索。这种相似性为设计可以像这些天然碱基一样与生物系统相互作用的药物打开了可能性 .
作用机制
Target of Action
It’s structurally similar compound, 4-amino-2-chloropyridine, is known to be an important pharmaceutical and pesticide intermediate .
Mode of Action
It can be inferred from the structurally similar compound, 4-amino-2-chloropyridine, which is used in the synthesis of n-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
Biochemical Pathways
Its structurally similar compound, 4-amino-2-chloropyridine, is known to be involved in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Pharmacokinetics
It’s structurally similar compound, 4-amino-2-chloropyridine, is sparingly soluble in water but readily dissolves in many organic solvents such as ethanol, methanol, and acetone . This could potentially impact the bioavailability of 2-Amino-4-chloropyridin-3-ol.
Result of Action
Its structurally similar compound, 4-amino-2-chloropyridine, is known to have high biological activity and is used in the synthesis of various pharmaceuticals and pesticides .
Action Environment
Its structurally similar compound, 4-amino-2-chloropyridine, is known to have high biological activity, low toxicity, long-lasting period, and easy degradation in the environment .
生化分析
Biochemical Properties
2-Amino-4-chloropyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis . The compound’s amino and chloro groups render it reactive towards nucleophilic substitution, which is crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes . Additionally, 2-Amino-4-chloropyridin-3-ol has been shown to interact with specific enzymes involved in metabolic pathways, although detailed studies on these interactions are still ongoing.
Cellular Effects
2-Amino-4-chloropyridin-3-ol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are particularly significant in the context of its use in pharmaceutical and agrochemical applications, where it can impact the growth and development of cells.
Molecular Mechanism
The molecular mechanism of 2-Amino-4-chloropyridin-3-ol involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, the compound can inhibit specific enzymes involved in metabolic pathways, thereby altering the metabolic flux and gene expression . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-chloropyridin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Amino-4-chloropyridin-3-ol remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause changes in cellular function over time.
Dosage Effects in Animal Models
The effects of 2-Amino-4-chloropyridin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2-Amino-4-chloropyridin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s presence in metabolic pathways can lead to changes in the concentration of specific metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 2-Amino-4-chloropyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
2-Amino-4-chloropyridin-3-ol exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its overall impact on cellular processes.
属性
IUPAC Name |
2-amino-4-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHRCOXWTYBLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613865 | |
| Record name | 2-Amino-4-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-73-3 | |
| Record name | 2-Amino-4-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)
![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)









